molecular formula C13H11NO4S B1437988 4-(2-Formylphenoxy)benzenesulfonamide CAS No. 902837-00-7

4-(2-Formylphenoxy)benzenesulfonamide

Cat. No.: B1437988
CAS No.: 902837-00-7
M. Wt: 277.3 g/mol
InChI Key: XPTCFGSAQWFPKM-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)benzenesulfonamide is an organic compound with the molecular formula C13H11NO4S. It is a white crystalline solid with low solubility in water but can be dissolved in organic solvents. This compound is acidic and can participate in various organic synthesis reactions .

Preparation Methods

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves the oxidation and sulfonation of phenylacetylene . The preparation process includes the following steps:

    Oxidation: Phenylacetylene undergoes oxidation to form the corresponding aldehyde.

    Sulfonation: The aldehyde is then subjected to sulfonation to introduce the sulfonamide group.

Chemical Reactions Analysis

4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .

Scientific Research Applications

4-(2-Formylphenoxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its antibacterial and antitumor properties .

Properties

IUPAC Name

4-(2-formylphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCFGSAQWFPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654812
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-00-7
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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